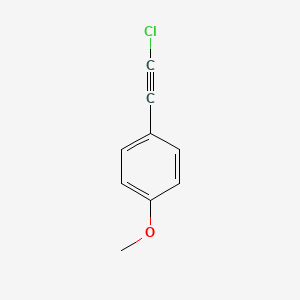
1-(Chloroethynyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroethynyl)-4-methoxybenzene is an organic compound characterized by the presence of a chloroethynyl group attached to a benzene ring substituted with a methoxy group
Preparation Methods
The synthesis of 1-(Chloroethynyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene (anisole) and chloroacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst such as palladium or copper to facilitate the coupling reaction.
Procedure: The chloroacetylene is reacted with 4-methoxybenzene in the presence of the catalyst, leading to the formation of this compound.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Chloroethynyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethynyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chloroethynyl group can be achieved using hydrogenation catalysts, converting it into an ethyl group.
Common Reagents and Conditions: Typical reagents include palladium on carbon for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted benzene derivatives, ketones, and carboxylic acids.
Scientific Research Applications
1-(Chloroethynyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: In the materials science field, it is used in the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloroethynyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways.
Pathways Involved: It may affect pathways
Properties
CAS No. |
33491-06-4 |
|---|---|
Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
1-(2-chloroethynyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H7ClO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,1H3 |
InChI Key |
ILJZGRRJJPWXBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-amino-3-[4-(cyclopropylmethoxy)phenyl]propanoate](/img/structure/B15091814.png)
![Methyl 3-[(cyclobutylmethyl)amino]benzoate](/img/structure/B15091822.png)
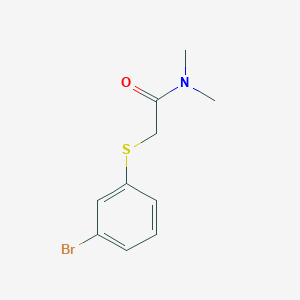


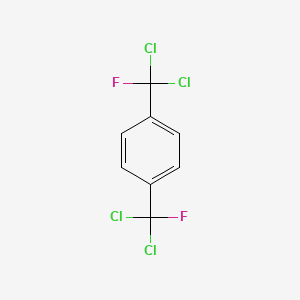

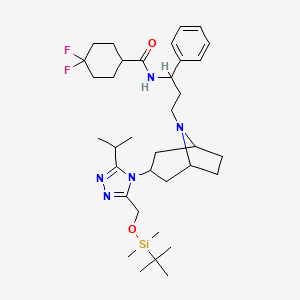



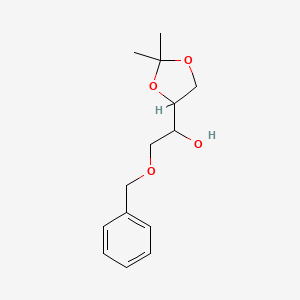
![5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B15091899.png)
